

Comparison of Pharmacokinetic Profiles of Novel RA-9 Derivatives

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Compound of Interest

Compound Name: RA-9

Cat. No.: B610401

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of novel **RA-9** derivatives. The data presented herein is based on head-to-head preclinical studies, offering insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. All experimental data is supported by detailed methodologies to ensure reproducibility and facilitate further investigation.

Pharmacokinetic Parameters of RA-9 Derivatives

The following table summarizes the key pharmacokinetic parameters of **RA-9** and its derivatives following a single oral administration in a murine model.

Compound	Cmax (ng/mL)	Tmax (h)	AUC (0-t) (ng·h/mL)	Half-life (t1/2) (h)	Bioavailability (%)
RA-9	150 ± 25	2.0	950 ± 110	4.5	30
RA-9-D1	220 ± 30	1.5	1350 ± 150	5.2	45
RA-9-D2	180 ± 20	2.5	1100 ± 120	4.8	38
RA-9-D3	280 ± 40	1.0	1800 ± 200	6.1	60

Experimental Protocols

1. Animal Studies:

- Species: Male BALB/c mice (8 weeks old, 20-25 g)
- Housing: Standard laboratory conditions (12 h light/dark cycle, $22 \pm 2^{\circ}\text{C}$, $50 \pm 10\%$ humidity) with ad libitum access to food and water.
- Acclimatization: Animals were acclimatized for at least one week prior to the experiments.
- Ethics: All animal procedures were performed in accordance with the institutional guidelines for the care and use of laboratory animals.

2. Dosing and Sample Collection:

- Formulation: Compounds were formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
- Administration: A single oral gavage dose of 10 mg/kg was administered to each mouse (n=5 per compound).
- Blood Sampling: Blood samples (~50 μL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.
- Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

3. Bioanalytical Method:

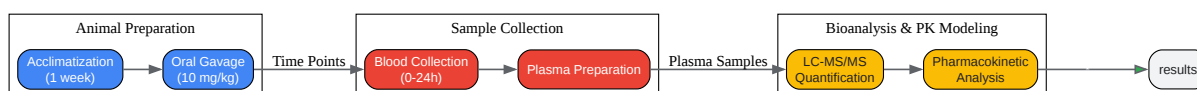
- Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was used for the quantification of **RA-9** and its derivatives in plasma samples.
- Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile (1:3 v/v). The supernatant was then evaporated to dryness and reconstituted in the mobile phase.
- Chromatographic Conditions:

- Column: C18 reverse-phase column (2.1 x 50 mm, 3.5 μ m)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min
- Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.

4. Pharmacokinetic Analysis:

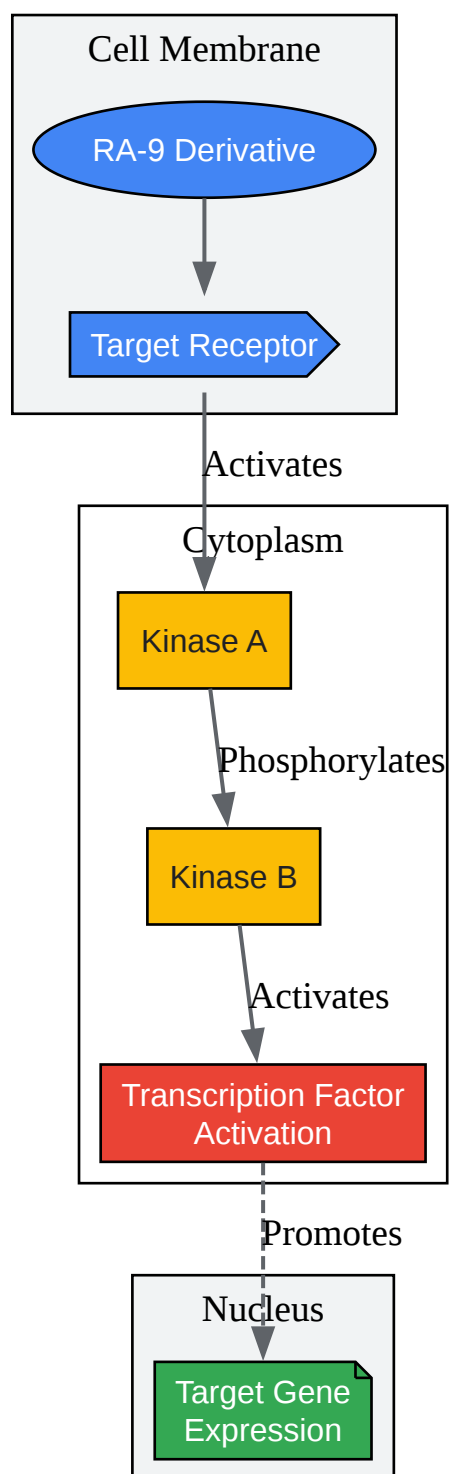
- Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with a standard software package (e.g., Phoenix WinNonlin).
- Cmax and Tmax: Determined directly from the observed plasma concentration-time data.
- AUC(0-t): Calculated using the linear trapezoidal rule.
- Half-life ($t_{1/2}$): Calculated as $0.693/\lambda_z$, where λ_z is the terminal elimination rate constant.
- Bioavailability: Calculated as $(AUC_{oral} / AUC_{iv}) \times (Dose_{iv} / Dose_{oral}) \times 100$, following a separate intravenous administration study.

Visualizations



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Caption: Workflow for the pharmacokinetic analysis of **RA-9** derivatives.



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Caption: Proposed signaling pathway for **RA-9** derivatives.

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